![molecular formula C11H15ClN2O B1284766 1-(2-Amino-4-chlorophenyl)piperidin-4-ol CAS No. 953717-74-3](/img/structure/B1284766.png)
1-(2-Amino-4-chlorophenyl)piperidin-4-ol
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Overview
Description
“1-(2-Amino-4-chlorophenyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
In the crystal structure of a similar compound, 4-(4-Chloro-phen-yl)piperidin-4-ol, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .Physical And Chemical Properties Analysis
The molecular formula of “1-(2-Amino-4-chlorophenyl)piperidin-4-ol” is C11H15ClN2O and its molecular weight is 226.7 g/mol.Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “1-(2-Amino-4-chlorophenyl)piperidin-4-ol”, could potentially be used in anticancer treatments . The presence of halogen, carboxyl, nitro, or methyl groups on the ring structure can increase the cytotoxicity of the piperidine derivatives .
Antiviral Applications
Piperidine derivatives have been utilized in antiviral applications . The specific mechanisms and effectiveness would depend on the exact structure and functional groups present in the derivative.
Antimalarial Applications
Piperidine derivatives have also been used in antimalarial treatments . The effectiveness of these derivatives as antimalarial agents would depend on their specific chemical structures.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown potential in antimicrobial and antifungal applications . These compounds could be used to develop new drugs to treat various bacterial and fungal infections.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . The specific mechanisms and effectiveness would depend on the exact structure and functional groups present in the derivative.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . These compounds could potentially be used to develop new pain relief and anti-inflammatory drugs.
Anti-Alzheimer Applications
Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . The specific mechanisms and effectiveness would depend on the exact structure and functional groups present in the derivative.
Antipsychotic Applications
Piperidine derivatives have been used in the treatment of various psychiatric disorders . These compounds could potentially be used to develop new antipsychotic drugs.
Mechanism of Action
Target of Action
The primary target of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the signaling pathway of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it blocks the receptor and prevents HIV-1 from entering the cell .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHPRRYKAMNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-chlorophenyl)piperidin-4-ol |
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